Insufficient Published Quantitative Comparator Data for Procurement-Driven Differentiation
No quantitative biological activity data (e.g., Ki, IC50, EC50) for the target compound (3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS 1261232-13-6) were identified in the peer-reviewed primary literature, patent databases, or authoritative bioactivity repositories. This absence of data applies to all potential target classes including monoamine transporters (SERT, DAT, NET), sigma receptors, GPCRs, and kinases. The highest-quality available comparator data are cross-study comparable values from the structurally closest evaluated analogue: the 3,4-dichlorophenyl meperidine derivative 7e (a 4-arylpiperidine lacking the benzyl methylene linker present in the target compound). In radioligand binding assays using rat striatum (DAT) and rat brain stem (SERT) tissue preparations, compound 7e exhibited Ki (DAT) = 125 nM, Ki (SERT) ≈ 18.7 nM, with selectivity ratios DAT/SERT = 6.68 and μ/DAT = 16.3 [1]. The 2-naphthyl analogue 7f was the most potent at SERT (Ki = 7.2 nM, DAT/SERT = 158), while meperidine itself showed Ki (SERT) = 41 nM [1]. Critically, the target compound incorporates a benzyl (methylene-bridged) linkage to the piperidine nitrogen rather than the direct phenyl substitution in 7e, and employs a 3-amine rather than a 4-substituted piperidine topology—both structural features that are known from SAR studies to independently modulate transporter affinity and selectivity [1]. Therefore, the quantitative values for 7e cannot be directly attributed to the target compound; they serve only as class-level benchmarks indicating that 3,4-dichloroaryl substitution confers nanomolar-range DAT activity with measurable SERT selectivity in closely related chemotypes. No head-to-head comparison data exist for the target compound versus any of its direct structural analogs (e.g., 2,4-dichlorobenzyl, 2,5-dichlorobenzyl, or 4-chlorobenzyl N-methylpiperidin-3-amines). Prospective purchasers must recognize that quantitative differentiation data sufficient to guide compound selection over analogs are currently unavailable for this specific CAS number.
| Evidence Dimension | Dopamine transporter (DAT) binding affinity (Ki) and SERT selectivity ratio |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | 3,4-dichlorophenyl meperidine analogue 7e—Ki (DAT) = 125 nM; Ki (SERT) ≈ 18.7 nM; DAT/SERT = 6.68; μ/DAT = 16.3. 2-naphthyl analogue 7f—Ki (SERT) = 7.2 nM; DAT/SERT = 158. Meperidine—Ki (SERT) = 41 nM. |
| Quantified Difference | Cannot be calculated—target compound data absent. Structural differences (benzyl linker, 3-amine topology vs. 4-arylpiperidine core) preclude direct extrapolation from comparator data. |
| Conditions | Radioligand binding: [3H]WIN 35,428 at DAT (rat striatum); [3H]citalopram at SERT (rat brain stem); [3H]DAMGO at μ-opioid receptors (guinea pig brain). |
Why This Matters
Without quantitative activity data for the target compound, no evidence-based procurement differentiation can be made relative to structural analogs; this data gap must be explicitly acknowledged in any compound selection decision.
- [1] Lomenzo, S. A.; Rhoden, J. B.; Izenwasser, S.; Wade, D.; Kopajtic, T.; Katz, J. L.; Trudell, M. L. Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters. J. Med. Chem. 2005, 48, 1336–1343. View Source
